molecular formula C22H22N2O4S B14147019 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 876884-52-5

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B14147019
CAS No.: 876884-52-5
M. Wt: 410.5 g/mol
InChI Key: ZYJMYQDQCFFMPQ-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound with a unique chemical structure This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a dimethylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of 2,3-dimethylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 4-amino-2-methoxyphenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and dimethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

Uniqueness

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiophene ring and methoxyphenyl group contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

876884-52-5

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-14-6-4-7-18(15(14)2)28-13-21(25)23-16-9-10-17(19(12-16)27-3)24-22(26)20-8-5-11-29-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

ZYJMYQDQCFFMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)C

Origin of Product

United States

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